
Fru-Phe - 13C6
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Descripción general
Descripción
Fru-Phe - 13C6, also known as this compound, is a useful research compound. Its molecular formula is C15H21NO7 and its molecular weight is 333.27. The purity is usually 85% min..
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Análisis De Reacciones Químicas
Chemical Reactions of Fru-Phe - 13C6
This compound participates in several chemical reactions that are characteristic of Amadori compounds. These reactions primarily involve:
- Formation via the Maillard Reaction : this compound is synthesized when fructose reacts with phenylalanine under specific conditions, such as controlled temperature and pH. This process leads to the formation of the Amadori product, which can undergo further reactions during food processing.
- Isomerization and Degradation : The compound can undergo isomerization and degradation, resulting in various by-products. This includes the formation of furans and pyrazines, which are important for flavor development in cooked foods.
- Metabolic Pathways : this compound can be utilized in metabolic pathways where it may contribute to amino acid synthesis or energy production through glycolysis. The carbon-13 labeling provides insights into its metabolic fate.
Table 1: Key Reactions Involving this compound
Reaction Type | Description |
---|---|
Maillard Reaction | Formation from fructose and phenylalanine under heat |
Isomerization | Rearrangement leading to different structural forms |
Degradation | Breakdown into smaller compounds contributing to flavor |
Metabolic Utilization | Participation in glycolysis and amino acid synthesis pathways |
Research Findings on this compound
Recent studies have highlighted the importance of this compound in understanding metabolic processes and food chemistry:
- Metabolic Flux Analysis : Research utilizing stable isotope labeling has shown how this compound can be traced through various metabolic pathways. For instance, studies have indicated that labeled fructose can significantly influence the labeling patterns of downstream metabolites such as pyruvate and acetyl-CoA .
- Impact on Flavor Compounds : The degradation products of this compound during thermal processing have been linked to the development of desirable flavors in cooked foods. The formation of heterocyclic compounds like pyrazines from this compound has been documented, illustrating its role in flavor chemistry .
Table 2: Metabolic Pathways Involving this compound
Propiedades
Número CAS |
1083053-44-4 |
---|---|
Fórmula molecular |
C15H21NO7 |
Peso molecular |
333.27 |
Pureza |
85% min. |
Sinónimos |
Fru-Phe - 13C6 |
Origen del producto |
United States |
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